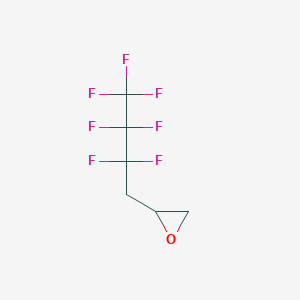

2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane” is a reactive chemical that is used as an additive in epoxy and silicone products . It reacts with the epoxy or silicone to form a stronger bond . The molecular formula is C6H5F7O . The average mass is 226.092 Da and the monoisotopic mass is 226.022858 Da .

Molecular Structure Analysis

The InChI string of “2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane” isInChI=1S/C6H5F7O/c7-4(8,1-3-2-14-3)5(9,10)6(11,12)13/h3H,1-2H2 . The Canonical SMILES string is C1C(O1)CC(C(C(F)(F)F)(F)F)(F)F . Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane” include a density of 1.5±0.1 g/cm3, boiling point of 91.0±35.0 °C at 760 mmHg, vapour pressure of 62.2±0.2 mmHg at 25°C, enthalpy of vaporization of 31.7±3.0 kJ/mol, flash point of 14.1±21.8 °C, and index of refraction of 1.321 .Aplicaciones Científicas De Investigación

Copolymerization of Oxiranes with Carbon Dioxide

One significant area of research involves the copolymerization of oxiranes, including compounds similar to 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane, with carbon dioxide to produce polycarbonates. This process is notable for its potential to mitigate carbon dioxide emissions by utilizing it as a raw material in polymer production. Catalysts play a crucial role in this copolymerization due to the low reactivity of carbon dioxide, with various metals and ligands being explored for efficiency improvements. This approach not only helps in reducing the environmental impact but also in creating value-added products from greenhouse gases (Ang et al., 2015).

Bioactive Markers and Oxidative Stress

Another research domain focuses on the role of oxirane derivatives as bioactive markers, particularly in the context of oxidative stress and its physiological or pathological consequences. Oxidative stress, linked with various diseases, can be monitored using specific oxirane derivatives as markers, enabling a better understanding of disease mechanisms and potential therapeutic approaches (Žarković, 2003).

Green Extraction Solvents

Research on 2-methyloxolane, a compound structurally related to oxiranes, highlights its application as a sustainable, lipophilic solvent for extracting natural products. Its comparison with traditional solvents like hexane reveals advantages in terms of environmental impact and extraction efficiency, suggesting the potential of oxirane derivatives in green chemistry applications (Rapinel et al., 2020).

Epoxy Resins and Materials Science

The synthesis and application of glycidyl esters derived from oxiranes in the production of epoxy resins have been explored, with implications for materials science. These studies focus on enhancing the properties of epoxy resins, such as reactivity, mechanical strength, and thermal stability, for various industrial applications (Wang & Schuman, 2013).

Mecanismo De Acción

Target of Action

2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane is a reactive chemical that primarily targets epoxy and silicone products . It interacts with these materials, forming a stronger bond and enhancing their properties .

Mode of Action

The compound acts as an additive in epoxy and silicone products . It reacts with the epoxy or silicone to form a stronger bond . This interaction results in enhanced mechanical strength and stability of the final product .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of fluorinated polymers . These polymers are used in the development of various optoelectronics, including organic photovoltaics, organic field-effect transistors (OFETs), and polymer light-emitting diodes .

Result of Action

The primary result of the action of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane is the formation of stronger bonds in epoxy and silicone products . This leads to enhanced mechanical strength, high thermal stability, chemical inertness, low dielectric constants, and low water absorptivity of the final products .

Action Environment

The action of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane is influenced by environmental factors. The compound is stable under recommended storage conditions but is incompatible with oxidizing agents and heat . Therefore, the efficacy and stability of the compound can be affected by the presence of these factors.

Propiedades

IUPAC Name |

2-(2,2,3,3,4,4,4-heptafluorobutyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O/c7-4(8,1-3-2-14-3)5(9,10)6(11,12)13/h3H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNWXQYDINSHJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379254 |

Source

|

| Record name | 1H,1H-Heptafluorobutyl epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane | |

CAS RN |

1765-92-0 |

Source

|

| Record name | 1H,1H-Heptafluorobutyl epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2,3,3,4,4,4-Heptafluorobutyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.